molecular formula C16H24O3 B1382340 Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate CAS No. 1803606-21-4

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate

Cat. No. B1382340
CAS RN: 1803606-21-4
M. Wt: 264.36 g/mol
InChI Key: MRQKCIQPYZPPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate, also known as benzyl acetate or benzyl ethanoate, is an ester of benzyl alcohol and acetic acid. It is a colorless liquid with a pleasant odor, commonly used as a flavoring agent in food, beverages, and fragrances. It is also used in the manufacture of plastics and synthetic rubber. Benzyl acetate is a widely used chemical in the scientific community, as it is a useful reagent for a variety of organic reactions.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques and Crystal Structures : Compounds with structures related to Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate have been synthesized using methods like the Claisen-Schmidt condensation reaction. These compounds were characterized using FT-IR, elemental analysis, and single-crystal X-ray diffraction, providing insight into their molecular structures and intermolecular interactions (Salian et al., 2018).

  • Development of 5-lipoxygenase-activating Protein Inhibitors : The synthesis of compounds structurally similar to Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate led to the development of effective inhibitors for leukotriene synthesis, demonstrating potential therapeutic applications (Hutchinson et al., 2009).

Advanced Applications

  • Use in Pharmaceutical Research : Several compounds structurally related to Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate have been synthesized and investigated for their potential pharmaceutical applications, such as in antimicrobial and anticancer studies. These investigations explore the bioactivity and efficacy of these compounds (Tayade et al., 2012).

  • Molecular Docking and Biological Evaluation : Studies involving molecular docking and biological evaluation of similar compounds have been conducted to understand their interaction with biological receptors like the 5-HT1A serotonin receptors. This research helps in understanding the binding affinity and potential therapeutic uses of these molecules (Pessoa‐Mahana et al., 2012).

properties

IUPAC Name

propan-2-yl 2,2-dimethyl-4-phenylmethoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQKCIQPYZPPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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